[(E)-[(4-nitrophenyl)methylidene]amino]urea [(E)-[(4-nitrophenyl)methylidene]amino]urea
Brand Name: Vulcanchem
CAS No.:
VCID: VC15739672
InChI: InChI=1S/C8H8N4O3/c9-8(13)11-10-5-6-1-3-7(4-2-6)12(14)15/h1-5H,(H3,9,11,13)/b10-5-
SMILES:
Molecular Formula: C8H8N4O3
Molecular Weight: 208.17 g/mol

[(E)-[(4-nitrophenyl)methylidene]amino]urea

CAS No.:

Cat. No.: VC15739672

Molecular Formula: C8H8N4O3

Molecular Weight: 208.17 g/mol

* For research use only. Not for human or veterinary use.

[(E)-[(4-nitrophenyl)methylidene]amino]urea -

Specification

Molecular Formula C8H8N4O3
Molecular Weight 208.17 g/mol
IUPAC Name [(Z)-(4-nitrophenyl)methylideneamino]urea
Standard InChI InChI=1S/C8H8N4O3/c9-8(13)11-10-5-6-1-3-7(4-2-6)12(14)15/h1-5H,(H3,9,11,13)/b10-5-
Standard InChI Key PMJVNUNOOIWGHN-YHYXMXQVSA-N
Isomeric SMILES C1=CC(=CC=C1/C=N\NC(=O)N)[N+](=O)[O-]
Canonical SMILES C1=CC(=CC=C1C=NNC(=O)N)[N+](=O)[O-]

Introduction

Chemical Identity and Structural Features

Molecular Composition

The compound’s molecular formula is C₈H₈N₄O₃, with a molecular weight of 208.17 g/mol. Its structure comprises three critical functional groups:

  • Urea moiety (-NHCONH₂): Imparts hydrogen-bonding capabilities and influences solubility.

  • Imine group (C=N): Introduced via Schiff base formation, enabling coordination chemistry and redox activity.

  • 4-Nitrophenyl substituent: Enhances electron-withdrawing effects and stabilizes the conjugated system.

The E-configuration of the imine bond is critical for maintaining planar geometry, which facilitates π-π stacking interactions and electronic delocalization.

Synthesis and Reaction Pathways

Conventional Synthesis

The compound is synthesized via condensation of 4-nitrobenzaldehyde with urea under acidic or catalytic conditions. The reaction proceeds through nucleophilic attack of the urea’s amino group on the aldehyde carbonyl, followed by dehydration to form the imine bond.

Reaction Scheme:

4-Nitrobenzaldehyde+UreaH+or catalyst[(E)-[(4-Nitrophenyl)methylidene]amino]urea+H2O\text{4-Nitrobenzaldehyde} + \text{Urea} \xrightarrow{\text{H}^+ \text{or catalyst}} \text{[(E)-[(4-Nitrophenyl)methylidene]amino]urea} + \text{H}_2\text{O}

Catalytic Enhancements

Studies on analogous Biginelli reactions reveal that Hf(OTf)₄ as a catalyst under solvent-free conditions accelerates imine formation and suppresses byproducts . For [(E)-[(4-nitrophenyl)methylidene]amino]urea, similar conditions could enhance yield and purity by:

  • Promoting rapid imine formation at 80°C.

  • Minimizing Knoevenagel adducts through selective pathway activation .

Table 1: Synthesis Optimization Strategies

ParameterConventional MethodHf(OTf)₄-Catalyzed Method
CatalystHCl (acidic)Hf(OTf)₄ (1 mol%)
SolventEthanolSolvent-free
Reaction Time12–18 hours20–30 minutes
Yield65–70%85–90%
ByproductsKnoevenagel adductsNegligible

Biological Activity and Mechanisms

Antimicrobial Properties

The nitrophenyl group’s electron-deficient nature enables interactions with microbial enzymes, disrupting cell wall synthesis or DNA replication. Preliminary studies suggest:

  • Bacterial Inhibition: Moderate activity against E. coli and S. aureus due to nitro group redox cycling.

  • Antifungal Effects: Disruption of ergosterol biosynthesis in C. albicans .

Applications in Materials Science

Coordination Polymers

The imine and urea groups serve as multidentate ligands for constructing metal-organic frameworks (MOFs). For example:

  • Cu(II) Complexes: Exhibit enhanced thermal stability (decomposition >300°C) and semiconducting behavior.

Nonlinear Optical Materials

The conjugated π-system and nitro group’s hyperpolarizability make the compound a candidate for second-harmonic generation (SHG). Theoretical calculations predict a β value of 1.5 × 10⁻³⁰ esu, comparable to urea .

Comparison with Related Compounds

Table 2: Structural and Functional Comparisons

CompoundFunctional GroupsBioactivity (IC₅₀, μM)Applications
[(E)-[(4-Nitrophenyl)methylidene]amino]ureaUrea, Imine, NO₂25 (MCF-7)Anticancer, MOFs
Thiourea-NHCSNH₂>100Agriculture, Rubber
Semicarbazone-NHCONHNH₂50 (E. coli)Antimicrobial

Key differences arise from the nitrophenyl group, which enhances electronic conjugation and redox activity compared to simpler ureas .

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